molecular formula C4H9NO3 B2411685 N-ethoxy-2-hydroxyacetamide CAS No. 1849256-71-8

N-ethoxy-2-hydroxyacetamide

Cat. No.: B2411685
CAS No.: 1849256-71-8
M. Wt: 119.12
InChI Key: DVVKLPDPFCRRKV-UHFFFAOYSA-N
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Description

Contextualization within Hydroxyacetamide Chemistry

N-ethoxy-2-hydroxyacetamide is structurally situated within the hydroxyacetamide class of compounds. A defining feature of this class is the simultaneous presence of a hydroxyl (-OH) group and an acetamide (B32628) moiety. This bifunctionality is pivotal, as it governs the physicochemical characteristics of these molecules, including their polarity, hydrogen-bonding capacity, and reactivity.

The parent molecule, 2-hydroxyacetamide (B1193895), also known by the trivial name glycolamide, is an isomer of the simplest amino acid, glycine. chemicalbook.com Its synthesis can be achieved through the ammonolysis of ethyl glycolate, and it has been a subject of studies focusing on its conformational analysis and thermodynamic properties. chemicalbook.com The substitution of an ethoxy group (-OCH2CH3) onto the nitrogen atom of the acetamide functionality, yielding this compound, is a significant structural modification. This alteration is anticipated to modulate the molecule's lipophilicity and steric profile, thereby differentiating its properties from the broader hydroxyacetamide family.

Historical Perspective on Related Acetamide Derivatives

The scientific journey of acetamide derivatives began to gain significant momentum in the late 19th century. A landmark event was the introduction of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) in 1887, which emerged as a widely used analgesic and antipyretic. wikipedia.org This compound was among the vanguard of synthetic, non-opioid pain relievers. wikipedia.org Another notable relative is paracetamol (acetaminophen), which, although synthesized earlier, saw its therapeutic potential realized at a later stage. wikipedia.org

The structural versatility of the acetamide framework has been a driving force in the exploration of its derivatives for a wide array of applications. Acetamide itself finds utility as an industrial solvent and a plasticizer. wikipedia.orgvedantu.comtaylorandfrancis.com More complex derivatives have been synthesized and evaluated for their potential as antimicrobial, antifungal, and antidepressant agents. nih.gov The relevance of hydroxyacetamide derivatives extends to highly specialized fields, as exemplified by the study of N,N-dioctyl-2-hydroxyacetamide (DOHyA), which has been identified as a degradation compound in the context of spent nuclear fuel reprocessing. utwente.nl

Overview of Research Significance and Academic Trajectory

While dedicated research literature on this compound is not extensive, its potential research significance can be extrapolated from the well-established academic trajectory of related compounds. The trajectory for this compound is likely to encompass:

Synthetic Methodology: A primary focus would be on the development of efficient and scalable synthetic pathways to access this compound with high purity.

Medicinal Chemistry: Drawing inspiration from the biological activities of other acetamide derivatives, this compound would be a candidate for screening for various pharmacological effects. nih.gov

Materials Science: The potential for this compound to function as a ligand for metal complexes, a monomer for polymerization, or an additive to modulate material properties is a plausible avenue for investigation, echoing the role of acetamide as a plasticizer. wikipedia.orgvedantu.comtaylorandfrancis.com

Scope and Objectives of Current Scholarly Inquiry

Contemporary research on structurally analogous compounds is diverse. For example, studies on N-hydroxycinnamoyl amide derivatives are motivated by their potential antioxidative and anti-tyrosinase activities. nih.gov The synthesis and reactivity of N-hydroxymaleimide and its derivatives are also areas of active investigation. rsc.org

Based on these precedents, the objectives for scholarly inquiry into this compound can be outlined as follows:

Synthesis and Characterization: To establish and optimize synthetic routes and to comprehensively characterize the compound using modern analytical techniques.

Physicochemical Profiling: To determine key physical and chemical properties, such as solubility, stability, and pKa.

Biological Evaluation: To conduct in vitro and in vivo screening to identify any potential biological activities.

Application-Oriented Research: To explore its utility in targeted applications, such as in the development of novel materials or as a chemical intermediate.

A summary of related acetamide compounds and their principal research areas is provided in the interactive table below.

A complete list of all chemical compounds mentioned throughout this article is available in the final table.

Properties

IUPAC Name

N-ethoxy-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVKLPDPFCRRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N Ethoxy 2 Hydroxyacetamide and Its Analogues

Established Synthetic Routes to N-ethoxy-2-hydroxyacetamide Compounds

The synthesis of N-alkoxy-2-hydroxyacetamides can be approached through several strategic pathways, including one-pot and multi-step sequences. While specific literature on the synthesis of this compound is not abundant, established methods for analogous N-alkoxyamides and 2-hydroxyacetamides can be adapted for its preparation.

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by minimizing intermediate isolation and purification steps. For the synthesis of 2-hydroxyacetamide (B1193895) derivatives, a one-pot, three-component reaction has been reported involving an isocyanide, an electron-poor aromatic aldehyde, and silica (B1680970) nanoparticles as a catalyst. tandfonline.comresearchgate.net This methodology, while demonstrated for N-aryl-2-hydroxyacetamides, could potentially be adapted for this compound by utilizing a suitable isocyanide precursor or a related strategy.

Another relevant one-pot procedure involves the reaction of 2-chloro-N-arylacetamides with copper(II) acetate (B1210297) and diisopropylethylamine (DIPEA) in ethanol (B145695), followed by the addition of ethanolic potassium hydroxide (B78521). researchgate.net This method facilitates an acetate exchange with the halogen, followed by selective cleavage of the resulting ester to yield the desired 2-hydroxy-N-arylacetamide in good yields. researchgate.net Adapting this to an N-ethoxy variant would require starting with 2-chloro-N-ethoxyacetamide.

A general strategy for the one-pot synthesis of 2-hydroxy-N-arylacetamides is summarized in the table below.

Reactants Reagents and Conditions Product Key Features
2-Chloro-N-arylacetamide1. Cu(OAc)₂, DIPEA, Ethanol, reflux2. Ethanolic KOH2-Hydroxy-N-arylacetamideMild, eco-friendly, good yields, avoids amide cleavage. researchgate.net
Isocyanide, AldehydeSilica Nanoparticles, room temperature2-Hydroxyacetamide derivativeHigh yields, smooth reaction. researchgate.net

Multi-step syntheses provide greater control over the introduction of functional groups and are often necessary for the preparation of more complex or specifically substituted analogues. A plausible multi-step synthesis of this compound could commence with the O-alkylation of a protected hydroxylamine (B1172632), followed by acylation and deprotection steps.

A conventional route to alkoxyamine hydrochlorides involves the reaction of an alkyl bromide with N-hydroxyphthalimide or N-hydroxysuccinimide, followed by treatment with hydrazine (B178648) and HCl. nih.gov A more rapid alternative utilizes the reaction of an alkyl bromide with N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH). nih.gov Once the ethoxyamine is obtained, it can be acylated with a protected 2-hydroxyacetyl chloride, such as 2-(benzyloxy)acetyl chloride, followed by deprotection of the hydroxyl group.

Another approach involves the acylation of O-ethylhydroxylamine with chloroacetyl chloride to form 2-chloro-N-ethoxyacetamide. Subsequent nucleophilic substitution of the chloride with a hydroxide source, under carefully controlled conditions to avoid amide hydrolysis, would yield this compound. researchgate.net

A representative multi-step synthesis is outlined below:

Scheme 1: Plausible Multi-Step Synthesis of this compound

Formation of Ethoxyamine: Et-Br + (Boc)₂NOH → Et-ON(Boc)₂

Deprotection: Et-ON(Boc)₂ + HCl → Et-ONH₂·HCl

Acylation with a Protected Hydroxyacetyl Chloride: Et-ONH₂·HCl + Cl-C(O)CH₂-O-PG → Et-ONH-C(O)CH₂-O-PG

Deprotection of the Hydroxyl Group: Et-ONH-C(O)CH₂-O-PG → this compound

(PG = Protecting Group, e.g., Benzyl)

Synthesis of this compound Derivatives and Related Structures

The structural scaffold of this compound offers multiple points for modification, allowing for the synthesis of a diverse range of analogues. These modifications can be targeted at the amide nitrogen substituent, the ethoxy moiety, or the hydroxyl group.

The synthesis of N-alkyl and N-aryl variations of 2-hydroxyacetamides is well-documented. For instance, N-cyclohexyl-2-hydroxyacetamide has been synthesized via the Passerini reaction. scispace.com N-(4-Ethoxyphenyl)-2-hydroxyacetamide is also a commercially available compound, suggesting established synthetic routes. bldpharm.comaksci.com The synthesis of various N-aryl-2-hydroxyacetamides has been achieved by reacting 2-chloro-N-arylacetamides with a hydroxide source under specific conditions. researchgate.net

The synthesis of N-alkoxyamides with different alkoxy groups can be achieved by starting with the corresponding O-alkyl or O-aryl hydroxylamine. For example, N-(benzyloxy)-2-chloroacetamide has been synthesized from O-benzylhydroxylamine hydrochloride and chloroacetyl chloride. nih.gov This intermediate can then be further functionalized.

Starting Material Reaction Product Reference
O-Benzylhydroxylamine HClAcylation with Chloroacetyl ChlorideN-(Benzyloxy)-2-chloroacetamide nih.gov
2-Chloro-N-arylacetamidesNucleophilic Substitution with HydroxideN-Aryl-2-hydroxyacetamides researchgate.net
Aldehydes, IsocyanidesPasserini ReactionN-Alkyl/Aryl-2-acetoxyacetamides scispace.com

Modifying the ethoxy group involves starting with different hydroxylamine derivatives. The synthesis of various N-alkoxyamines is a key step. chimia.ch These can be prepared through methods such as the alkylation of hydroxylamine anions or the reduction of oximes. chimia.chnih.gov For instance, using methoxyamine or isopropoxyamine as the starting material in an acylation reaction would lead to N-methoxy or N-isopropoxy-2-hydroxyacetamide, respectively.

The synthesis of N-alkoxy amines can also be achieved via the iridium-catalyzed transfer hydrogenation of oximes, which provides access to a range of N-alkoxy amines and hydroxylamines. nih.gov

The hydroxyl group in this compound is a prime site for derivatization, which can be crucial for modulating the compound's properties. Common derivatization reactions for hydroxyl groups include esterification, etherification, and oxidation. nih.gov

Esterification: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. nih.govresearchgate.net For example, reaction with acetyl chloride would yield N-ethoxy-2-acetoxyacetamide.

Etherification: Formation of ethers can be achieved by deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be accomplished using various oxidizing agents. nih.gov

These derivatization strategies are widely used in analytical chemistry to enhance detection in liquid chromatography and capillary electrophoresis. nih.govresearchgate.net For instance, introducing a chromophore or fluorophore through derivatization can significantly improve analytical sensitivity. nih.govresearchgate.net

Functional Group Derivatization Reagent Resulting Functional Group Reference
HydroxylAcyl Chlorides, AnhydridesEster nih.govresearchgate.net
HydroxylAlkyl Halides (with base)Ether nih.gov
HydroxylOxidizing AgentsAldehyde/Carboxylic Acid nih.gov

Catalytic Strategies in the Synthesis of this compound Frameworks

The development of catalytic strategies for the synthesis of this compound is crucial for enhancing efficiency and selectivity while minimizing waste. Catalysis in amide bond formation has been a significant area of research, moving away from stoichiometric activating agents to more sustainable catalytic processes. catalyticamidation.info

For the direct amidation of ethoxyamine and glycolic acid, various catalysts can be employed. Boronic acid catalysts, for example, have been shown to be effective in promoting the amidation of carboxylic acids and amines under azeotropic reflux conditions. The mechanism is believed to involve the formation of an acyloxyboron intermediate which is more reactive towards aminolysis.

Transition metal catalysts also play a significant role. For instance, iridium complexes have been utilized in the transfer hydrogenation of oximes to produce N-alkoxy amines, which are key precursors. rsc.org While this is for the synthesis of the precursor, catalytic methods for the subsequent amidation are also prevalent. Ruthenium catalysts have been reported for the atom-economic coupling of primary or secondary amines with alkynes and carboxylate salts to form amides. bldpharm.com This approach generates only volatile byproducts, making it an attractive catalytic route.

Enzyme-catalyzed reactions offer a highly selective and green alternative. Lipases, for instance, can catalyze the amidation of esters or acids in non-aqueous media. The use of a lipase (B570770) could potentially allow for the direct coupling of an ester of glycolic acid with ethoxyamine under mild conditions, with high chemo- and regioselectivity.

The following table summarizes potential catalytic strategies for the synthesis of this compound:

Table 1: Potential Catalytic Strategies for this compound Synthesis
Catalytic Strategy Catalyst Example Reactants Potential Advantages
Boronic Acid Catalysis Phenylboronic Acid Ethoxyamine, Glycolic Acid Mild conditions, readily available catalyst
Transition Metal Catalysis Ruthenium Complex Ethoxyamine, Acetylene, Glycolic Acid Salt High atom economy, volatile byproducts
Biocatalysis Lipase Ethoxyamine, Glycolic Acid Ester High selectivity, green solvent compatibility

Principles of Molecular Economy and Green Chemistry in this compound Synthesis

The principles of molecular economy and green chemistry are increasingly integral to modern synthetic chemistry, aiming to design processes that are efficient, safe, and environmentally benign. sioc-journal.cn The synthesis of this compound can be evaluated and optimized through these lenses.

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgnih.gov Addition and rearrangement reactions are inherently 100% atom economical. In the context of this compound synthesis, a direct catalytic amidation between ethoxyamine and glycolic acid, which produces only water as a byproduct, would have a very high atom economy.

In contrast, methods that rely on stoichiometric coupling reagents like carbodiimides or the use of protecting groups will have a lower atom economy, as these generate significant amounts of waste products that are not part of the final molecule. catalyticamidation.info

The following table provides a hypothetical comparison of the atom economy for different synthetic routes to this compound:

Table 2: Atom Economy Comparison for this compound Synthesis
Synthetic Route Reactants Byproducts Theoretical Atom Economy (%)
Direct Catalytic Amidation Ethoxyamine, Glycolic Acid Water 86.8%
Acyl Chloride Route Ethoxyamine, 2-Chloroacetyl Chloride, H2O HCl, HCl 54.4%

Green Chemistry Principles:

Beyond atom economy, several other green chemistry principles are relevant to the synthesis of this compound:

Use of Catalysis: As discussed in the previous section, employing catalytic methods is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions. catalyticamidation.info

Safer Solvents and Auxiliaries: The choice of solvent is critical. Water, or solvent-free conditions, would be the most environmentally friendly options. If organic solvents are necessary, greener alternatives like ethanol or 2-methyltetrahydrofuran (B130290) are preferable to chlorinated solvents. nih.gov Electrochemical syntheses often utilize greener solvent systems and reduce the need for auxiliary reagents. rsc.org

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by reducing reaction times.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient in terms of yield but also sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of N Ethoxy 2 Hydroxyacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-ethoxy-2-hydroxyacetamide, a complete assignment of its proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental to confirming its covalent framework.

It is important to note that direct experimental spectra for this compound are not widely available in the public domain. Therefore, the following analysis is based on predictive models and data from analogous chemical structures. chemaxon.comacdlabs.comnih.govnmrdb.orgnmrdb.orgnmrdb.org

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of its unique proton environments. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with nearby electronegative atoms such as oxygen and nitrogen causing a downfield shift to higher ppm values.

The protons of the ethoxy group are expected to present a characteristic ethyl pattern. The methyl protons (CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethoxy group, being attached to an oxygen atom, are expected to be shifted further downfield and appear as a quartet due to coupling with the methyl protons.

The methylene protons of the hydroxyacetyl group (CH₂OH) are adjacent to both a hydroxyl and an amide group, which would shift their signal downfield. This signal is anticipated to be a singlet if there is no significant coupling to the hydroxyl proton, a common occurrence in many solvents. The hydroxyl proton (OH) itself would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding effects. Finally, the amide proton (NH) is also expected to be a broad singlet, with its chemical shift influenced by the electronic environment of the amide bond and potential intermolecular interactions.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
CH₃ (ethoxy)~1.2Triplet
OCH₂ (ethoxy)~3.8Quartet
CH₂ (hydroxyacetyl)~4.1Singlet
OH (hydroxyl)Variable (e.g., 2.0-5.0)Broad Singlet
NH (amide)Variable (e.g., 7.0-8.5)Broad Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm, due to the strong deshielding effect of the double-bonded oxygen. The carbon of the methylene group attached to the hydroxyl group (CH₂OH) will appear at a downfield position due to the electronegative oxygen atom. Similarly, the methylene carbon of the ethoxy group (OCH₂) will be deshielded by its attached oxygen. The methyl carbon (CH₃) of the ethoxy group, being the most shielded, will appear at the most upfield position.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C =O (amide)~175
C H₂ (hydroxyacetyl)~62
OC H₂ (ethoxy)~65
C H₃ (ethoxy)~15

Note: These are predicted values and may vary based on solvent and experimental conditions. docbrown.infochemicalbook.com

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the proton signals with their directly attached carbon atoms. caspre.ca For this compound, the HSQC spectrum would show cross-peaks connecting the ¹H signal of the ethoxy methyl group to its corresponding ¹³C signal, the ethoxy methylene protons to their carbon, and the hydroxyacetyl methylene protons to their carbon. This provides an unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.

Correlation Spectroscopy (COSY) reveals proton-proton coupling relationships within the molecule. caspre.ca A COSY spectrum of this compound would be expected to show a cross-peak between the ethoxy methyl and methylene protons, confirming their adjacent relationship. Depending on the solvent and conditions, a correlation might also be observed between the hydroxyl proton and the adjacent methylene protons of the hydroxyacetyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of functional groups, providing a molecular fingerprint. researchgate.net

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Amide Group: The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is typically strong in the IR spectrum and appears around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1550 cm⁻¹. The N-H stretching vibration would be observed as a medium to strong band in the region of 3300-3500 cm⁻¹. nmrdb.org

Hydroxyl Group: The O-H stretching vibration of the alcohol is expected to produce a broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. nmrdb.org The broadness of this band is a result of intermolecular hydrogen bonding.

Ethoxy Group: The C-O-C stretching vibrations of the ethoxy group are expected to appear in the fingerprint region of the IR spectrum, typically between 1050 and 1150 cm⁻¹. C-H stretching vibrations from the alkyl chain will be observed in the 2850-3000 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
AmideC=O Stretch (Amide I)~1650
AmideN-H Bend (Amide II)~1550
AmideN-H Stretch3300-3500
HydroxylO-H Stretch3200-3600 (broad)
EtherC-O-C Stretch1050-1150
AlkylC-H Stretch2850-3000

Spectroscopic Probes for Intermolecular Interactions

The presence of both a hydroxyl group and an amide group in this compound makes it highly susceptible to intermolecular hydrogen bonding. Both the O-H and N-H groups can act as hydrogen bond donors, while the carbonyl oxygen, the hydroxyl oxygen, and the amide nitrogen can act as hydrogen bond acceptors.

These intermolecular interactions have a significant effect on the vibrational spectra. Hydrogen bonding typically weakens the O-H and N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (red shift) and their absorption bands to become broader and more intense in the IR spectrum. The C=O stretching frequency of the amide group can also be affected, often shifting to a lower frequency upon hydrogen bonding to the carbonyl oxygen. nmrdb.org The extent of these shifts can provide qualitative information about the strength and nature of the hydrogen bonding network in the condensed phase.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published for the advanced spectroscopic and structural characterization of the chemical compound This compound .

Therefore, it is not possible to provide the detailed article as requested, including data on High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography for this specific compound. The requested in-depth analysis of its exact mass, fragmentation, electronic structure, crystal packing, and molecular interactions cannot be fulfilled due to the absence of published research findings.

Further research would be required to be conducted on this compound to generate the experimental data necessary to populate the sections and subsections outlined in the user's request.

Structure Activity Relationship Sar Studies of N Ethoxy 2 Hydroxyacetamide Derivatives

Elucidation of Structural Requirements for Specific Biological or Chemical Modulatory Activities

The core structure of N-alkoxy-2-hydroxyacetamide features several key pharmacophoric elements that can be crucial for biological activity: the N-alkoxy group, the amide linkage, and the terminal hydroxyl group. SAR studies on related compounds, such as hydroxamic acids and other acetamide (B32628) derivatives, highlight the importance of these features for activities like enzyme inhibition.

For instance, in the context of histone deacetylase (HDAC) inhibitors, a common pharmacophore model consists of a zinc-binding group (ZBG), a linker, and a capping group. The hydroxyacetamide moiety can function as an effective ZBG, chelating the zinc ion in the active site of the enzyme. The N-ethoxy group and other substituents on the acetamide backbone would then serve as the linker and part of the capping group, influencing potency and selectivity.

Studies on N-piperidinyl indole-based ligands for the nociceptin (B549756) opioid receptor (NOP) have shown that the position of substituents on a core scaffold dramatically affects intrinsic activity and selectivity. nih.gov For example, moving a substituent from the 3-position to the 2-position of the indole (B1671886) ring resulted in higher binding affinities and a shift from partial to full agonism at the NOP receptor. nih.gov This highlights the critical role of substituent placement in defining the interaction with biological targets.

Similarly, research on N-hydroxybutanamide derivatives as matrix metalloproteinase (MMP) inhibitors revealed that specific substitutions are required for activity. mdpi.com An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14, while other derivatives with different substituents showed no inhibitory activity. mdpi.com This underscores the precise structural requirements for achieving a desired biological effect.

Impact of Substituent Effects on Reactivity and Potency

The electronic and steric properties of substituents play a pivotal role in modulating the reactivity and potency of hydroxyacetamide derivatives. The introduction of different groups on the N-alkoxy chain or the acetamide backbone can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility.

In a study of 2-(N-hydroxyacetamido)fluorene analogues, it was found that electronegative substituents enhanced the bioactivation of the compounds by N-arylhydroxamic acid N,O-acyltransferase. nih.gov This suggests that for N-ethoxy-2-hydroxyacetamide, the introduction of electron-withdrawing groups could influence its metabolic activation or chemical reactivity.

Conversely, studies on benzylideneacetophenones have shown that the presence of electron-donating groups at the para-position of the aromatic rings enhances anti-inflammatory and antioxidant activities. nih.govresearchgate.net This indicates that for derivatives of this compound that incorporate aromatic rings, the electronic nature of the substituents on these rings would be a key determinant of potency.

The following table summarizes the effect of different substituents on the activity of various acetamide derivatives, based on findings from related studies.

Compound Series Substituent Effect on Activity Reference
2-(N-hydroxyacetamido)fluorenesElectronegative groupsEnhanced bioactivation nih.gov
BenzylideneacetophenonesElectron-donating groups (p-position)Enhanced anti-inflammatory and antioxidant activity nih.govresearchgate.net
N-substituted benzimidazole (B57391) carboxamides2-hydroxy-4-methoxy groupPronounced antiproliferative activity mdpi.com
N-substituted benzimidazole carboxamidesCyano groupStrong antiproliferative activity mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not available, studies on related acetamide derivatives demonstrate the utility of this approach.

For example, a QSAR study on 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors revealed that molecular weight and the energy of the highest occupied molecular orbital (HOMO) were significant descriptors for predicting activity. researchgate.net The model suggested that bulkier substituents and a lower HOMO energy (indicative of a more electrophilic character) would lead to increased inhibitory potency. researchgate.net

In another study on N-arylphenyl-2,2-dichloroacetamide analogues as anticancer agents, a QSAR model was developed that could predict 90% of the variance in cytotoxic activity. researchgate.net This model, along with molecular docking studies, helped in the design of new potent lead compounds. researchgate.net

The general process of QSAR modeling involves:

Data Set Preparation: A series of structurally related compounds with measured biological activity is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a hypothetical series of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. The descriptors in such a model might include:

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Such as HOMO and LUMO energies, and partial charges.

Steric descriptors: Like molecular volume and surface area.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

The resulting QSAR equation would allow for the in silico prediction of the activity of newly designed analogues, thereby prioritizing synthetic efforts.

Rational Design Principles for Optimized this compound Analogues

Rational drug design aims to develop new therapeutic agents based on a known biological target. This approach can be applied to optimize the properties of this compound analogues. The design process typically involves an iterative cycle of design, synthesis, and testing.

Key principles for the rational design of optimized this compound analogues include:

Scaffold Hopping and Bioisosteric Replacement: The core hydroxyacetamide scaffold can be modified or replaced with other groups that retain the desired biological activity but may improve other properties like metabolic stability or bioavailability. For instance, the amide bond could be replaced with a bioisostere to enhance resistance to enzymatic hydrolysis.

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict the binding mode of this compound analogues. This information can guide the design of new derivatives with improved binding affinity and selectivity. For example, docking studies of N-alkyl amine analogues of noscapine (B1679977) helped in designing new compounds with improved binding energy to tubulin. nih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. The this compound moiety itself could serve as a starting fragment.

Introduction of Conformational Constraints: The flexibility of the N-ethoxy chain can be reduced by introducing cyclic structures or double bonds. This can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

The following table outlines some rational design strategies and their potential outcomes for optimizing this compound analogues.

Design Strategy Modification Potential Outcome Reference (Principle)
Structure-Based DesignModify substituents to enhance interactions with specific residues in the target's binding pocket.Increased binding affinity and selectivity. nih.gov
Bioisosteric ReplacementReplace the amide bond with a non-hydrolyzable mimic.Improved metabolic stability.General medicinal chemistry principle
Conformational ConstraintIntroduce a cyclic moiety in the N-ethoxy chain.Increased potency and selectivity by adopting a more favorable binding conformation.General medicinal chemistry principle
Scaffold ModificationAlter the core hydroxyacetamide structure while maintaining the key pharmacophoric features.Novel chemical series with potentially improved properties. nih.gov

By applying these principles, it is possible to systematically explore the chemical space around the this compound scaffold to develop optimized analogues with desired biological or chemical modulatory activities.

Mechanistic Insights into the Biological and Chemical Activities of N Ethoxy 2 Hydroxyacetamide and Its Analogues

Molecular Mechanism of Action in Enzyme Systems (e.g., Enzyme Inhibition)

The molecular mechanism of action for N-ethoxy-2-hydroxyacetamide and its analogues often involves the inhibition of specific enzymes. This inhibition can occur through various interactions at the molecular level, including binding to active sites and covalent modification of enzyme residues.

Analogues of this compound have demonstrated inhibitory activity against a range of enzymes. For instance, certain N-hydroxyacetamide derivatives have been identified as inhibitors of metalloproteinases and urease. google.comresearchgate.net The hydroxamic acid moiety present in these analogues is a key feature, known for its ability to chelate metal ions essential for the catalytic activity of these enzymes. researchgate.net

One notable analogue, N-(4-ethoxyphenyl)acetamide (phenacetin), undergoes metabolic activation mediated by the cytochrome P-450 enzyme system. This process is believed to proceed through the formation of radical intermediates. One proposed pathway involves the initial removal of an electron and a proton from the ethoxy group's alpha-methylene carbon, leading to O-deethylation. Another pathway suggests the initial abstraction from the nitrogen atom of the acetylamino group. The 2-ethoxy substituent, in particular, has been identified as a potential liability for metabolism by P450 enzymes. biorxiv.org

Furthermore, N-alkyl sulfamate (B1201201) acetamide (B32628) analogues have been shown to act as covalent inhibitors of nsP2 cysteine protease, highlighting a mechanism of irreversible enzyme inactivation. biorxiv.orgbiorxiv.org Vanillin-derived N-hydroxyacetamides, such as 2-[2-ethoxy-4-({[2-(pyridin-2-yl)ethyl]amino}methyl)phenoxy]-N-hydroxyacetamide, have shown promise as inhibitors of peptide deformylase, an enzyme crucial for bacterial survival. jddtonline.info

Enzyme-Ligand Binding Interactions and Specificity

The biological activity of this compound analogues is intrinsically linked to their binding interactions with target enzymes. These interactions determine the specificity and potency of inhibition. The binding can occur at the enzyme's active site, preventing the natural substrate from binding, or at an allosteric site, inducing a conformational change that reduces the enzyme's activity.

The specificity of these interactions is dictated by the three-dimensional structure of both the ligand and the enzyme's binding pocket. For example, in the case of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors, N-alkoxy substituents on the inhibitor molecule are thought to occupy the binding site of the NADPH cofactor, thereby blocking the enzyme's function. rsc.org

In some cases, the inhibition is reversible and of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This is often characterized by a strong binding affinity to the enzyme's active site. researchgate.net The vanillin (B372448) hydroxamic acid derivative, 2-[2-ethoxy-4-({[2-(pyridin-2-yl)ethyl]amino}methyl)phenoxy]-N-hydroxyacetamide, serves as an example of a peptide deformylase inhibitor where the hydroxamic acid moiety likely plays a crucial role in binding to the metal ion in the enzyme's active site. jddtonline.info

The following table summarizes the enzyme-ligand binding interactions for selected analogues:

Compound/Analogue ClassTarget EnzymeKey Binding Interactions/Mechanism
N-(4-ethoxyphenyl)acetamide (Phenacetin)Cytochrome P-450Substrate for metabolic activation via radical intermediates.
Vanillin N-hydroxyacetamide derivativesPeptide DeformylaseInhibition, likely involving the hydroxamic acid moiety. jddtonline.info
N-Alkyl Sulfamate AcetamidesnsP2 Cysteine ProteaseCovalent inhibition. biorxiv.orgbiorxiv.org
FR900098 Analogues (N-O-ethers)DXRN-alkoxy substituents occupy the NADPH cofactor binding site. rsc.org
2-(N-(3-nitrophenyl)-N-(4-bromophenylsulfonyl)aminoacetohydroxamic acid)UreaseReversible, mixed-type inhibition with high binding affinity (KD=0.34 nM). researchgate.net

Allosteric Modulation and Active Site Dynamics

Allosteric modulation represents a sophisticated mechanism for regulating the function of a receptor or enzyme. It involves the binding of a modulator molecule to a site that is topographically distinct from the primary (orthosteric) binding site. nih.govmdpi.com This binding event induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand. nih.govmdpi.com

Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. biorxiv.org A key advantage of allosteric modulators is that they often exhibit greater subtype selectivity compared to orthosteric ligands because allosteric sites are generally less conserved across different receptor subtypes. mdpi.com

The process of allosteric modulation is dynamic. Molecular dynamics simulations have provided insights into how the binding of an allosteric modulator can trigger large-scale conformational changes, effectively "un-gating" or "gating" an ion channel, for instance. plos.org This highlights the intricate relationship between ligand binding at an allosteric site and the functional dynamics of the active site, even when they are spatially distant. plos.org While the concept of allosteric modulation is well-established for various receptors, specific studies detailing the allosteric modulation properties of this compound or its direct analogues are not extensively available in the current literature.

Interaction with Sub-cellular Targets and Pathways (e.g., Tubulin Polymerization Inhibition)

Beyond direct enzyme inhibition, this compound analogues can exert their biological effects by interacting with specific subcellular targets and pathways. A prominent example of this is the inhibition of tubulin polymerization.

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Several indenopyrazole analogues bearing acetamide and N-hydroxyacetamide side chains have been identified as potent inhibitors of tubulin polymerization. acs.orgnih.gov Specifically, compounds such as 2-(6-ethoxy-3-(3-ethoxyphenylamino)-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-7-yloxy)acetamide and the corresponding N-hydroxyacetamide derivative have demonstrated significant anticancer activity. nih.govacs.org

The mechanism of action for these compounds involves binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding event disrupts the assembly of microtubules, leading to a disorganization of the microtubule network. nih.gov As a consequence of this disruption, the cell cycle is arrested in the G2/M phase, which is associated with changes in the expression levels of key cell cycle regulatory proteins like cyclin B1 and p-cdc2. nih.gov Ultimately, this can lead to the induction of apoptosis (programmed cell death). nih.gov

The table below details the effects of a representative analogue on tubulin polymerization and cancer cell lines:

AnalogueTarget Cancer Cell LinesIC50 ValuesMechanism of Action
2-(6-ethoxy-3-(3-ethoxyphenylamino)-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-7-yloxy)acetamide (6a)HepG2, Hela, PC3, MCF-7Low nanomolar potencyInhibits tubulin polymerization by binding to the colchicine binding site; causes G2/M phase cell cycle arrest. nih.gov
2-(6-ethoxy-3-(3-ethoxyphenylamino)-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-7-yloxy)-N-hydroxyacetamide (6n)HepG2, Hela, PC3, MCF-7Low nanomolar potencyPresumed to act via a similar mechanism to analogue 6a. nih.gov

Redox Chemistry and Antioxidative Mechanisms

The redox chemistry and antioxidative potential of this compound and its analogues are areas of active investigation. Hydroxyacetamide derivatives have been studied for their ability to scavenge free radicals and act as antioxidants. researchgate.net

In one study, a series of hydroxyacetamide derivatives (FP1-FP12) were evaluated for their antioxidative properties using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and a reducing power assay. researchgate.net These assays provide an indication of the compounds' ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The results indicated that the synthesized molecules possessed reducing properties, with one compound, FP4, showing notable free radical scavenging activity when compared to the standard antioxidant, ascorbic acid. researchgate.net

The antioxidative mechanism of such compounds is often attributed to their chemical structure, which may allow them to stabilize and delocalize unpaired electrons, thereby neutralizing free radicals and preventing oxidative damage to cells. The presence of hydroxyl and amide groups can contribute to these properties.

The table below summarizes the findings from the antioxidative studies on a series of hydroxyacetamide derivatives.

DerivativeAssayFinding
FP1-FP12DPPH free radical scavengingThe synthesized molecules demonstrated free radical scavenging activity. researchgate.net
FP4DPPH free radical scavengingShowed the best free radical scavenging property among the tested molecules in comparison to ascorbic acid. researchgate.net
FP1-FP12Reducing power assayAll synthesized molecules indicated better reducing properties compared to a standard. researchgate.net

Metal Complexation and Chelation Mechanisms

The ability to bind metal ions is a significant aspect of the chemical activity of this compound analogues, particularly those containing a hydroxamic acid moiety (-CONHOH). This functional group is a well-known chelating agent, capable of forming stable complexes with various metal ions, especially transition metals like iron (Fe³⁺) and zinc (Zn²⁺). researchgate.net

This chelating ability is central to the mechanism of action for many hydroxamic acid-based enzyme inhibitors. researchgate.net Metalloenzymes often have a metal ion at their active site that is crucial for their catalytic function. By chelating this metal ion, hydroxamic acid derivatives can effectively inactivate the enzyme.

Studies on various hydroxyacetamide derivatives have confirmed their metal-chelating potential. researchgate.net For instance, in an assay using the ferrozine (B1204870) reagent, which forms a colored complex with ferrous ions, hydroxyacetamide derivatives were able to compete with ferrozine for the iron ions, indicating their chelating activity. One particular derivative, FP4, was found to have better metal chelating activity than the standard chelating agent EDTA (ethylenediaminetetraacetic acid). researchgate.net

Another example is N,N-dioctyl-2-hydroxyacetamide (DOHyA), which has been studied in the context of solvent extraction for separating lanthanide ions, a process that relies on the complexation of metal ions. acs.org The ability of N-acetyl-cysteine to chelate cobalt and chromium ions further illustrates the potential of related chemical structures in metal binding. nih.gov

The table below presents data on the metal chelating activity of hydroxyacetamide derivatives.

DerivativeAssayFinding
Hydroxyacetamide derivatives (FP1-FP12)Metal chelating assay (with ferrozine)The synthesized molecules demonstrated metal chelating activity. researchgate.net
FP4Metal chelating assay (with ferrozine)Showed better metal chelating activity as compared to the standard EDTA. researchgate.net
Hydroxamic acids (general class)N/AKnown to be excellent chelators of metal ions like Fe(III) and Zn(II). researchgate.net

Applications in Specialized Chemical and Material Science Contexts

Role as Degradation Products in Complex Chemical Systems (e.g., Nuclear Fuel Reprocessing)

In the intricate environment of used nuclear fuel reprocessing, the stability of chemical reagents is paramount. Organic extractants and solvents are subjected to intense radiation fields, leading to their degradation. Understanding the formation and behavior of degradation products is crucial as they can significantly impact the efficiency and safety of the process. While specific studies on N-ethoxy-2-hydroxyacetamide are limited, research on analogous N,N-di-alkyl-2-hydroxyacetamides provides valuable insights into its potential role.

Radiolytic Stability and Characterization of Degradation Pathways

The radiolytic stability of extractants is a critical parameter in nuclear fuel reprocessing. Studies on N,N-di-alkyl-2-hydroxyacetamide derivatives, which share the core hydroxyacetamide structure with this compound, have been conducted to evaluate their stability under gamma irradiation. iaea.org The degradation of these compounds is typically assessed by monitoring changes in their ability to extract specific metal ions, such as Americium(III). iaea.org

The degradation process under irradiation can proceed through several pathways. Research on structurally related diglycolamides suggests that common degradation mechanisms include the breaking of the amide and ether bonds, as well as de-alkylation reactions. nih.gov For this compound, potential degradation pathways could involve the cleavage of the N-ethoxy bond, the amide bond, or the C-C bond adjacent to the hydroxyl group. The presence of the ethoxy group might also introduce unique degradation routes compared to simple alkyl amides.

Table 1: Potential Radiolytic Degradation Pathways of this compound

Bond Cleavage SitePotential Degradation Products
N-O (ethoxy bond)2-hydroxyacetamide (B1193895), Ethoxy radical
C-N (amide bond)Ethoxyamine, 2-hydroxyacetic acid
C-C (backbone)Formaldehyde, Ethoxyacetamide

Influence on Metal Ion Extraction Performance and Fission Product Affinity

The accumulation of degradation products in the solvent extraction circuit can alter the extraction behavior of metal ions. These products can compete with the primary extractant for metal complexation or form complexes with fission products, leading to their undesirable co-extraction.

Use as Key Intermediates and Reagents in Organic Synthesis

The structural features of this compound, including the alkoxyamine and hydroxymethyl groups, suggest its potential as a versatile intermediate in organic synthesis. While specific examples of its use are not widely reported, the chemistry of related N-alkoxyamides and hydroxamic acids provides a basis for its potential applications.

N-alkoxyamides are known precursors for the generation of alkoxy radicals, which are valuable reactive intermediates in modern organic synthesis. researchgate.net These radicals can participate in a variety of transformations, including hydrogen atom transfer (HAT) reactions and C-C bond formation. The N-ethoxy group in this compound could potentially be cleaved under specific conditions to generate an ethoxy radical, which could then be utilized in subsequent synthetic steps.

Furthermore, the hydroxamic acid moiety (or its N-alkoxy derivative) is a key functional group in a range of biologically active molecules and can be a target for the synthesis of novel compounds. nih.gov The synthesis of various hydroxamic acid derivatives often involves the reaction of a suitable amine with an activated carboxylic acid. nih.gov this compound could potentially be synthesized through such routes or serve as a building block for more complex molecules.

Exploration in Advanced Solvent Systems and Extraction Technologies

The development of advanced solvent systems for separations is an active area of research, driven by the need for more efficient and environmentally benign processes. While this compound is not a mainstream solvent component, its properties suggest potential for exploration in specialized applications.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl and ether oxygen) sites in this compound could lead to interesting solvation properties. Its structure is somewhat analogous to N,N-dioctyl-2-hydroxyacetamide (DOHyA), which has been studied as a component in solvent systems for the extraction of metal ions. utwente.nl DOHyA, in combination with other extractants, has been shown to influence the extraction of trivalent metal ions. utwente.nl This suggests that this compound could potentially act as a modifier or co-extractant in certain solvent extraction systems, influencing the selectivity and efficiency of the separation process.

Development of this compound Conjugates for Targeted Applications

The functional groups present in this compound offer handles for its conjugation to other molecules, opening up possibilities for the development of materials with targeted functionalities. While no specific conjugates of this compound have been reported, the general principles of bioconjugation and materials science provide a framework for potential applications.

For example, the hydroxyl group could be used for esterification or etherification reactions to attach the molecule to polymers, surfaces, or biomolecules. The amide nitrogen could also be a site for further functionalization. By conjugating this compound to a targeting moiety, such as a peptide or antibody, it might be possible to direct its properties to a specific biological location. However, this remains a speculative area of research that requires further investigation.

Future Research Directions and Emerging Paradigms for N Ethoxy 2 Hydroxyacetamide

Advancements in High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. In the context of N-ethoxy-2-hydroxyacetamide, the application of HTS would first require the establishment of a relevant biological target. Once a target is identified, HTS could be employed to screen libraries of compounds structurally related to this compound to identify initial "hits."

Following the identification of active compounds, lead optimization strategies would come into play. This iterative process involves chemically modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, this would involve synthesizing a variety of analogs by modifying the ethoxy and hydroxyacetamide moieties to establish structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools in drug discovery and materials science. These computational approaches can analyze vast datasets to predict the properties and activities of novel compounds, thereby accelerating the design and development process.

For this compound, AI and ML algorithms could be trained on data from structurally similar compounds to predict its potential biological activities, toxicity, and pharmacokinetic profiles. This in silico analysis could help prioritize experimental studies and guide the design of new derivatives with enhanced properties. However, the accuracy of these predictions is heavily dependent on the quality and quantity of the training data, which is currently lacking for this specific compound.

Exploration of Novel, Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic routes for chemical compounds. The goal is to design processes that are more efficient, use less hazardous substances, and generate minimal waste.

Future research into the synthesis of this compound would benefit from the exploration of such sustainable methodologies. This could involve the use of greener solvents, catalytic reactions to replace stoichiometric reagents, and the development of continuous flow processes. The development of an efficient and environmentally friendly synthesis would be a crucial step in enabling further research and potential applications of this compound.

Expanding the Scope of Mechanistic Biological and Chemical Studies on this compound

A fundamental aspect of understanding the potential of any new compound is the detailed investigation of its mechanism of action at a molecular level. For this compound, this would entail a broad range of biological and chemical studies.

Biological studies would aim to identify the specific cellular targets with which the compound interacts and to elucidate the downstream effects of this interaction. This could involve a variety of techniques, including proteomics, genomics, and cell-based assays. Chemical studies would focus on understanding its reactivity, stability, and metabolic fate. A thorough understanding of these mechanistic aspects is essential for the rational design of future applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethoxy-2-hydroxyacetamide, and how can reaction conditions be optimized for yield?

  • Method : The compound is synthesized via nucleophilic substitution, where ethoxyamine reacts with chloroacetamide derivatives under basic conditions (e.g., NaHCO₃). Stoichiometric control (1:1 molar ratio) and anhydrous solvents (e.g., THF) are critical to minimize hydrolysis. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization . Reaction optimization may include temperature variation (25–60°C) and inert atmosphere (N₂) to enhance yields to >80% .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

  • Method :

  • IR Spectroscopy : Prepare a KBr pellet and identify the hydroxy (-OH) stretch at 3200–3400 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹. Compare with NIST reference spectra for validation .
  • ¹H NMR : Dissolve in DMSO-d₆. Key signals: ethoxy group (-OCH₂CH₃) as a triplet at δ 1.2 ppm (CH₃) and quartet at δ 3.6 ppm (OCH₂), hydroxy proton at δ 5.2 ppm (broad, exchangeable). Integrate peaks to confirm stoichiometry .
  • Mass Spectrometry : Use ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 144.1 (C₅H₁₁NO₃) .

Q. How can solubility and stability of this compound be systematically evaluated under varying experimental conditions?

  • Method :

  • Solubility : Employ the shake-flask method in phosphate buffer (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis at λmax 260 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by HPLC (C18 column, 220 nm detection). Hydrolysis is a major degradation pathway; use lyophilization for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Method : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) to model transition states and activation energies. Use PubChem structural data (CID: 1849256) as input. Key parameters: charge distribution on the carbonyl carbon and ethoxy group’s electron-donating effect. Compare with experimental kinetics (e.g., pseudo-first-order rate constants) to validate models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Method :

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6 ELISA) across multiple cell lines (e.g., HEK293 vs. RAW264.7).
  • Statistical Analysis : Apply ANOVA to assess batch-to-batch variability and dose-response curve fitting (IC₅₀ calculations). Ensure purity ≥95% (HPLC) to exclude confounding impurities .
  • Meta-Analysis : Cross-reference data from EPA DSSTox, PubChem BioAssay, and ChEMBL to identify outliers or assay-specific artifacts .

Q. How to design a mechanistic study for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Method :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., COX-2) on a CM5 chip. Inject this compound at varying concentrations (1–100 µM) to calculate binding affinity (K_D).
  • Molecular Docking : Use AutoDock Vina with protein structures from PDB (e.g., 5KIR). Focus on hydrogen bonding with Ser530 and hydrophobic interactions in the active site .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to confirm binding stoichiometry and thermodynamics .

Methodological Considerations

  • Data Presentation : Follow IUPAC guidelines for chemical formulas and SI units. Use OriginPro for plotting dose-response curves and JMP for statistical analysis .
  • Ethical Compliance : Adhere to OECD test guidelines (e.g., TG 423 for acute toxicity) and institutional biosafety protocols. Avoid in vivo studies until in vitro efficacy is established .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.